[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol
Description
The compound [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol (CAS: 338422-51-8) is a substituted imidazole derivative characterized by:
This compound is available commercially (e.g., from 2 suppliers listed in ) and has been referenced in chemical databases under synonyms such as Oprea1_424437 and CHEMBL1351244. Its InChIKey (HJEKSGLMWIKOKN-UHFFFAOYSA-N) confirms its structural identity .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-11(9-17)8-15-14(16)20/h3-4,7-8,17H,5-6,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKSGLMWIKOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CNC2=S)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The sulfanyl group is introduced through a subsequent reaction with a thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Sulfhydryl Group Reactivity
The thiol group exhibits classic nucleophilic behavior, participating in redox and alkylation reactions:
Key Finding : The thiol group’s oxidation to disulfide is reversible under reducing agents like DTT (dithiothreitol), critical for maintaining compound stability in biological assays .
Hydroxymethyl Group Transformations
The -CH2OH moiety undergoes oxidation, esterification, and nucleophilic substitution:
Experimental Note : Sodium borohydride reduction of analogous imidazole carbaldehydes (e.g., 2-imidazolecarboxyaldehyde → (1H-imidazol-2-yl)methanol) achieved 45–78% yields under mild conditions (MeOH, NaBH₄, RT) .
Imidazole Ring Reactivity
The 1H-imidazole core participates in electrophilic substitution and acid-base equilibria:
Structural Insight : The 3,4-dimethoxyphenethyl substituent sterically hinders C2/C4 positions, directing electrophiles to C5 .
Dimethoxyphenethyl Group Modifications
The 3,4-dimethoxybenzene moiety undergoes demethylation and ring functionalization:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivative (LCMS confirmed) | |
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Brominated aryl products |
Metabolic Relevance : Human liver microsome studies on structurally similar dimethoxybenzene compounds show rapid demethylation (t₁/₂ = 12 min), suggesting hepatic metabolic liability .
Synthetic Utility in Medicinal Chemistry
This compound serves as a precursor for bioactive analogs:
Stability and Degradation Pathways
Critical stability data under varying conditions:
Hypothesized Reaction Mechanisms
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions .
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting mechanisms involving the inhibition of cellular processes and modulation of enzyme activity .
Case Study: Anticancer Activity
A study evaluated the anticancer properties of related imidazole derivatives, demonstrating significant activity against human liver cancer cells (HepG2) with selectivity indices exceeding those of standard chemotherapeutics like methotrexate .
Medicine
Ongoing research is focused on its therapeutic potential for treating various diseases. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties contribute to advancements in material science and catalysis .
Mechanism of Action
The mechanism of action of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1
The 3,4-dimethoxyphenethyl group distinguishes this compound from analogs with other aromatic or aliphatic substituents:
Key Observations :
Substituent Variations at Position 2
The sulfanyl group (thiol) contrasts with sulfonyl or other functional groups:
Key Observations :
Pharmacological Potential
- 3,4-Dimethoxyphenethyl Motif : highlights a sigma-1 receptor agonist (SA4503) with a 3,4-dimethoxyphenethyl group, suggesting this substituent may enhance CNS penetration or receptor affinity .
- Thiol Reactivity : The sulfanyl group in the target compound could act as a redox-active moiety, analogous to cysteine-targeting drugs.
Biological Activity
[1-(3,4-Dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol, with the CAS number 338422-51-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 294.369 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 460.2 ± 55.0 °C
- Melting Point : 126–128 °C .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties worth exploring further .
Anticancer Activity
The compound's potential anticancer activity has been investigated through various in vitro studies. It has been noted that imidazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Research indicates that some derivatives show IC₅₀ values in the range of 200–300 µg/mL, suggesting moderate efficacy against tumor cells.
| Cell Line | IC₅₀ Value |
|---|---|
| HeLa | 226 µg/mL |
| A549 | 242.52 µg/mL |
In silico studies have also indicated that certain structural features of imidazole compounds enhance their interaction with proteins involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antibacterial Efficacy : A study on methanolic extracts from plants showed significant antibacterial activity against resistant strains of bacteria, which could be attributed to similar structural motifs found in this compound.
- Anticancer Mechanisms : Research into imidazole-based compounds has demonstrated their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
